molecular formula C16H23NO2 B2597213 Tert-butyl 3-phenylpiperidine-1-carboxylate CAS No. 1056971-32-4

Tert-butyl 3-phenylpiperidine-1-carboxylate

Cat. No. B2597213
CAS RN: 1056971-32-4
M. Wt: 261.365
InChI Key: UASWAQXJHNSVQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of Tert-butyl 3-phenylpiperidine-1-carboxylate consists of a piperidine ring which bears a carboxylic acid group . The molecular formula is C16H23NO2 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Tert-butyl 3-phenylpiperidine-1-carboxylate serves as a valuable scaffold for designing novel drugs. Researchers explore its potential as a starting point for developing pharmaceutical agents targeting specific diseases. By modifying its structure, scientists can create derivatives with improved pharmacokinetics, enhanced binding affinity, and reduced side effects. Notably, this compound’s piperidine ring offers opportunities for interactions with biological receptors, making it an attractive candidate for drug discovery .

Proteolysis-Targeting Chimeras (PROTACs)

In the field of targeted protein degradation, tert-butyl 3-phenylpiperidine-1-carboxylate acts as a semi-flexible linker. PROTACs are innovative molecules designed to selectively degrade disease-associated proteins by recruiting them for ubiquitination and subsequent proteasomal degradation. Researchers utilize this compound as a linker to connect the protein-recruiting moiety and the E3 ubiquitin ligase-binding moiety, facilitating targeted protein breakdown .

Anticancer Agents

The piperidine core of tert-butyl 3-phenylpiperidine-1-carboxylate inspires investigations into its potential as an anticancer agent. Researchers explore its cytotoxic effects on cancer cells, aiming to develop derivatives with improved selectivity and efficacy. By understanding its mechanism of action, scientists can design compounds that disrupt cancer cell growth, induce apoptosis, or inhibit specific signaling pathways .

Natural Product Synthesis

Tert-butyl 3-phenylpiperidine-1-carboxylate serves as a precursor in the synthesis of biologically active natural products. For instance, it can be transformed into more complex structures, such as Indiacen A and Indiacen B. These natural products exhibit diverse biological activities and may have therapeutic potential. Researchers use this compound as a building block to access these valuable molecules .

Chemical Biology and Mechanistic Studies

Scientists employ tert-butyl 3-phenylpiperidine-1-carboxylate to investigate biological processes. By labeling or modifying this compound, they can probe protein–ligand interactions, study enzyme mechanisms, or explore cellular pathways. Its unique chemical features allow researchers to gain insights into fundamental biological questions, making it a valuable tool in chemical biology research .

Materials Science and Polymer Chemistry

The tert-butyl group in this compound contributes to its stability and solubility. Researchers explore its use as a building block in polymer synthesis. By incorporating it into polymer chains, they can tailor material properties such as mechanical strength, thermal stability, and solubility. Applications range from drug delivery systems to functional coatings and responsive materials .

properties

IUPAC Name

tert-butyl 3-phenylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-16(2,3)19-15(18)17-11-7-10-14(12-17)13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASWAQXJHNSVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-phenylpiperidine-1-carboxylate

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